2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide
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Description
2-methoxy-5-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C15H15N5O6S and its molecular weight is 393.37. The purity is usually 95%.
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Scientific Research Applications
Photochemical Decomposition and Environmental Impact
Research on sulfamethoxazole, a compound with a similar sulfamoyl group, explores its photochemical decomposition in acidic aqueous solutions, leading to various photoproducts. This study indicates the environmental persistence and degradation pathways of sulfonamide antibiotics, highlighting concerns about their environmental impact and the need for efficient removal methods from water sources (Zhou & Moore, 1994).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties on mild steel in sulfuric acid, showing that such compounds can form protective layers on metal surfaces. This research suggests potential applications in protecting industrial machinery and infrastructure from corrosion, demonstrating the versatility of oxadiazole derivatives in materials science (Ammal, Prajila, & Joseph, 2018).
Medicinal Chemistry and Drug Design
While excluding information directly related to drug use and dosage, it's worth noting that the structural motifs found in the query compound, such as benzamide, sulfamoyl, and oxadiazole groups, are commonly explored in medicinal chemistry for their potential therapeutic properties. Research in this area focuses on discovering novel compounds with selective biological activities, contributing to the development of new therapeutic agents. For example, studies on sulfamethoxazole derivatives explore their biological activities, including antimicrobial and analgesic properties, underscoring the relevance of such compounds in drug discovery and development (Sahoo et al., 2020).
Properties
IUPAC Name |
2-methoxy-5-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O6S/c1-8-5-11(19-25-8)15-18-13(26-20-15)7-17-27(22,23)9-3-4-12(24-2)10(6-9)14(16)21/h3-6,17H,7H2,1-2H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXOLHNEXINZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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